![molecular formula C20H43NO2 B14243726 2-Heptadecanol, 1-[(2-hydroxyethyl)methylamino]-, (R)- CAS No. 185306-53-0](/img/structure/B14243726.png)
2-Heptadecanol, 1-[(2-hydroxyethyl)methylamino]-, (R)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Heptadecanol, 1-[(2-hydroxyethyl)methylamino]-, ®- is an organic compound with the molecular formula C20H43NO2. It is a chiral molecule, meaning it has a specific three-dimensional arrangement that is not superimposable on its mirror image. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Heptadecanol, 1-[(2-hydroxyethyl)methylamino]-, ®- typically involves the reaction of heptadecanol with 2-hydroxyethylmethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired chiral product. The process may involve the use of catalysts and specific solvents to optimize the yield and purity of the compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and advanced purification techniques. The process is designed to be efficient and cost-effective, ensuring a consistent supply of high-quality product for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
2-Heptadecanol, 1-[(2-hydroxyethyl)methylamino]-, ®- can undergo several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The compound can be reduced to form a more saturated derivative.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of more saturated alcohols.
Substitution: Formation of various substituted amines or ethers.
Applications De Recherche Scientifique
2-Heptadecanol, 1-[(2-hydroxyethyl)methylamino]-, ®- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-Heptadecanol, 1-[(2-hydroxyethyl)methylamino]-, ®- involves its interaction with specific molecular targets. The hydroxyl and amino groups allow it to form hydrogen bonds and other interactions with enzymes, receptors, and other biomolecules. These interactions can modulate biological pathways and lead to various physiological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Heptadecanol: A similar compound without the amino group.
1-Hexadecanol: A shorter chain alcohol with similar properties.
2-Hexadecanone: A ketone derivative with different reactivity.
Uniqueness
2-Heptadecanol, 1-[(2-hydroxyethyl)methylamino]-, ®- is unique due to its specific chiral structure and the presence of both hydroxyl and amino groups. This combination of features allows it to participate in a wide range of chemical reactions and interactions, making it a valuable compound in various fields of research and industry.
Propriétés
Numéro CAS |
185306-53-0 |
|---|---|
Formule moléculaire |
C20H43NO2 |
Poids moléculaire |
329.6 g/mol |
Nom IUPAC |
(2R)-1-[2-hydroxyethyl(methyl)amino]heptadecan-2-ol |
InChI |
InChI=1S/C20H43NO2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-20(23)19-21(2)17-18-22/h20,22-23H,3-19H2,1-2H3/t20-/m1/s1 |
Clé InChI |
QDZPBBMBTAZZQL-HXUWFJFHSA-N |
SMILES isomérique |
CCCCCCCCCCCCCCC[C@H](CN(C)CCO)O |
SMILES canonique |
CCCCCCCCCCCCCCCC(CN(C)CCO)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2,5,7-Triselena-1,4-diphosphabicyclo[2.2.1]heptane](/img/structure/B14243645.png)
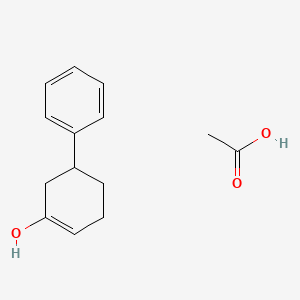
![Ethanone, 1-[4-(3-chloro-2-hydroxypropoxy)phenyl]-](/img/structure/B14243656.png)

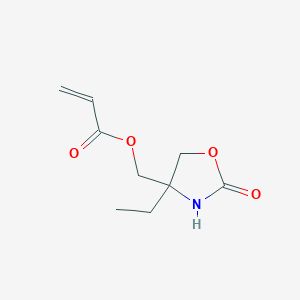
![9-Propyl-8-[(3,4,5-trimethoxyphenyl)methyl]-9H-purin-6-amine](/img/structure/B14243669.png)

![(2S)-4-[(1S)-2,6,6-Trimethylcyclohex-2-en-1-yl]but-3-en-2-ol](/img/structure/B14243683.png)
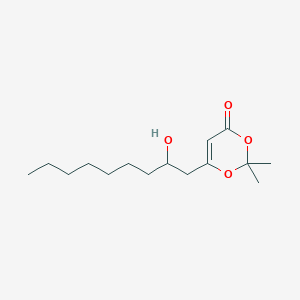
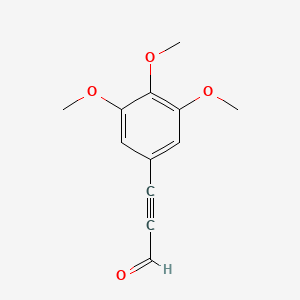
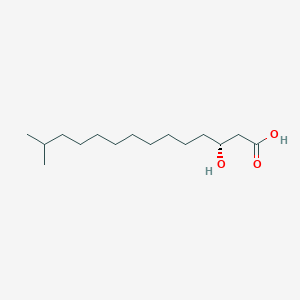
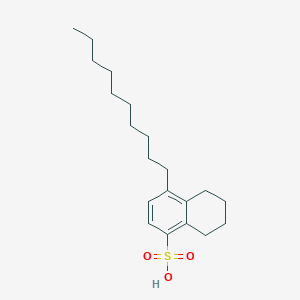
![6-Methyl-11-phenyl-5H-benzo[B]carbazole](/img/structure/B14243718.png)
